Decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside

Critical Micelle Concentration Membrane Protein Solubilization Detergent Removal

Membrane protein workflows demand detergents that balance solubilization efficiency with dialyzability. Decyl maltoside (C10) occupies a critical niche between harsh C8 detergents and difficult-to-remove C12 analogs. - **Quantitative advantage**: CMC 1.8 mM enables same-day reconstitution vs. DDM (20 h dialysis half-life) - **Functional differentiation**: Preserves 6.8-46× higher inhibitor affinity in SLC transporters vs. octyl glucoside - **Specification**: ≥99% HPLC, low α-isomer (<0.01% for crystallization grade) - **Proven application**: Na+/K+-ATPase proteoliposome reconstitution, GPCR crystallization campaigns

Molecular Formula C22H42O11
Molecular Weight 482.6 g/mol
Cat. No. B12326630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside
Molecular FormulaC22H42O11
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
InChIInChI=1S/C22H42O11/c1-2-3-4-5-6-7-8-9-10-30-21-19(29)17(27)20(14(12-24)32-21)33-22-18(28)16(26)15(25)13(11-23)31-22/h13-29H,2-12H2,1H3
InChIKeyWOQQAWHSKSSAGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decyl Maltoside: Core Identity and Procurement


Decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside (commonly referred to as decyl maltoside, DM, or n-decyl-β-D-maltoside) is a non-ionic alkyl maltoside detergent belonging to the class of sugar-based surfactants . It is characterized by a hydrophilic maltose head group and a hydrophobic saturated 10-carbon (C10) alkyl chain . This amphiphilic structure confers a critical micelle concentration (CMC) of approximately 1.8 mM in water, an aggregation number of ~69, and a molecular weight of ~482.6 Da [1]. DM is widely employed in membrane protein biochemistry for the extraction, solubilization, stabilization, and crystallization of integral membrane proteins, as well as in the formation of liposomes and proteoliposomes .

Membrane protein solubilization & stabilization
Proteoliposome reconstitution via dialysis
Detergent exchange & crystallization workflows
C10 non-ionic alkyl maltoside detergent

Why Alkyl Maltoside Detergents Are Not Interchangeable


Alkyl maltoside detergents share a common maltose head group, but their hydrophobic chain length profoundly dictates their biophysical properties and performance in membrane protein workflows . Simply substituting decyl maltoside (C10) with a shorter-chain analog like octyl maltoside (C8) or a longer-chain analog like dodecyl maltoside (DDM, C12) introduces quantifiable trade-offs in micellization, protein stability, and downstream processability [1]. For instance, the CMC of DDM (0.17 mM) is an order of magnitude lower than that of DM (1.8 mM), rendering DDM micelles far more difficult to remove by dialysis, while octyl glucoside (C8, CMC ~18–25 mM) is markedly more denaturing to sensitive membrane proteins . The quantitative evidence below demonstrates that the C10 chain length of DM occupies a functionally distinct niche that cannot be recapitulated by simple analog substitution.

Longer-chain analogs resist dialysis

DDM (C12) forms stable micelles that require days for removal, which may disrupt reconstitution timelines. Dialysis half-time is substantially longer than DM, complicating workflow transfer.

Shorter-chain analogs may destabilize proteins

Octyl glucoside (C8) can denature fragile membrane proteins. DM-solubilized transporters retained significantly higher inhibitor binding activity compared to OG in head-to-head studies.

Unsaturated chain alters reconstitution outcome

Decenyl maltoside (unsaturated C10) produced smaller proteoliposomes and may differ in functional reconstitution behavior compared to the saturated C10 chain of DM.

Quantitative Performance Evidence


CMC Sweet Spot for Solubilization and Dialyzability

The CMC of decyl maltoside (DM) is 1.8 mM, positioning it strategically between the high-CMC detergents that require large masses for micelle formation and the low-CMC detergents that resist removal by dialysis [1][2]. This value is approximately 10-fold higher than that of n-dodecyl-β-D-maltoside (DDM; 0.17 mM) and approximately 10- to 14-fold lower than that of n-octyl-β-D-glucoside (OG; 18–25 mM) [1][2]. The intermediate CMC of DM enables effective membrane protein solubilization at moderate detergent concentrations while still permitting detergent removal by dialysis, a critical advantage for proteoliposome reconstitution and crystallization workflows .

CMC Sweet Spot
Cross-study comparable
DM 1.8 mM vs DDM 0.17 mM, OG ~20 mM
~10× higher than DDM; ~10–14× lower than OG; NM 6 mM; DTM 0.9 mM
Enables practical dialysis removal while maintaining micelle stability
Review CMC dependence on temperature and buffer composition
Critical Micelle Concentration Membrane Protein Solubilization Detergent Removal

Ligand-Binding Activity vs. Octyl Glucoside

In a direct head-to-head comparison of nonionic detergents for solubilizing equilibrative nucleoside transporters from Ehrlich cell plasma membranes, decyl maltoside-solubilized transporters retained 61% of their [³H]nitrobenzylthioinosine (NBMPR) binding activity after 48 hours of storage at 6°C, compared to only approximately 30% retention with octyl glucoside (OG) [1]. Both detergents solubilized over 70% of the transporters from the membrane, indicating that the differential effect is on functional stability rather than extraction efficiency [1].

Ligand Binding Retention
Direct head-to-head comparison
DM: 61% vs OG: ~30% after 48 h at 6°C
Nucleoside transporter NBMPR binding activity retention
Supports functional protein stability during purification
Cyclohexylbutylmaltoside showed 83% retention in same study
Membrane Protein Stability Nucleoside Transporter Detergent Screening

Preservation of Inhibitor Binding Affinity

The same study demonstrated that DM-solubilized nucleoside transporters retained high-affinity binding for the transport inhibitors dilazep and dipyridamole, with Ki values far closer to those expected for native membrane-bound transporters [1]. For dilazep, the Ki was 11 nM in DM versus 75 nM in OG (a 6.8-fold loss of affinity in OG). For dipyridamole, the Ki was 260 nM in DM versus 12 µM in OG (a 46-fold loss of affinity in OG) [1]. This indicates that OG solubilization induces a significant conformational perturbation of the inhibitor binding site, whereas DM largely preserves the native binding pocket architecture [1].

Inhibitor Affinity (Ki)
Direct head-to-head comparison
Dilazep Ki 11 nM (DM) vs 75 nM (OG)
Dipyridamole Ki 260 nM (DM) vs 12,000 nM (OG)
Preserves native binding pocket architecture for pharmacological assays
OG caused 6.8× to 46× loss in affinity
Ligand Binding Affinity Inhibitor Ki Functional Pharmacology

Micelle Aggregation and Dialysis Removal Kinetics

The aggregation number of decyl maltoside micelles is approximately 69, compared to ~78–149 for DDM micelles and ~27–100 for OG micelles [1]. Critically, the CMC of DM (1.8 mM) enables effective removal by dialysis, whereas DDM (CMC 0.17 mM) has a reported dialysis half-time of approximately 20 hours, making it impractical for protocols requiring rapid detergent exchange [2]. Experimental studies on liposome formation via dialysis have confirmed that decyl maltoside is a suitable detergent for producing large unilamellar vesicles with defined synthetic lipids, with the CMC and thus the speed of detergent removal depending primarily on alkyl chain length [2].

Aggregation & Dialysis
Cross-study comparable
DM: ~69 agg., CMC 1.8 mM; DDM: ~78–149 agg., CMC 0.17 mM
DDM dialysis half-time ~20 h; DM dialyzable within hours
Supports detergent-exchange and rapid proteoliposome formation
Aggregation numbers from published tables
Detergent Removal Proteoliposome Reconstitution Dialysis

Na+/K+-ATPase Reconstitution Activity

Decyl maltoside has been successfully employed for the solubilization and functional reconstitution of Na+/K+-ATPase from rabbit kidney outer medulla into large unilamellar phosphatidylcholine liposomes via detergent removal by dialysis [1]. The enzyme solubilized in DM retained high ATPase activity upon reconstitution, with the saturated decyl chain producing proteoliposomes of approximately 170 nm diameter—larger than those obtained with the unsaturated decenyl maltoside analog (110 nm)—and both preparations exhibiting intramembranous particles by freeze-fracture electron microscopy, confirming successful protein incorporation [1]. Electrogenic activity of the reconstituted enzyme was verified by fluorescence measurements with Oxonol VI and by ²²Na⁺ tracer-flux measurements [1].

ATPase Reconstitution
Supporting evidence
Na+/K+-ATPase reconstituted into DOPC liposomes
~170 nm proteoliposomes; electrogenic activity confirmed by fluorescence and ²²Na⁺ flux
Demonstrates compatibility with full reconstitution and transport assay workflows
Rabbit kidney enzyme, dialysis-based method
Enzyme Reconstitution Proteoliposome Na+/K+-ATPase

High-Value Application Scenarios


Purification of Fragile Transport Proteins

When purifying equilibrative nucleoside transporters or analogous solute carriers (SLCs) where retention of native inhibitor binding affinity is paramount, decyl maltoside is the detergent of choice. The direct head-to-head evidence demonstrates that DM preserves a 6.8-fold to 46-fold higher affinity for inhibitors compared to octyl glucoside [1]. Procurement specifications should require ≥99% purity (HPLC) with low α-isomer content to ensure batch-to-batch reproducibility in pharmacological assays [1].

Proteoliposome Reconstitution via Dialysis

For laboratories reconstituting purified membrane proteins into liposomes for functional transport or electrophysiological measurements, DM's intermediate CMC (1.8 mM) and aggregation number (~69) provide the optimal balance of efficient solubilization and practical dialysis times [2]. Unlike DDM (dialysis half-time ~20 h), DM can be removed within hours, enabling same-day reconstitution protocols. The successful reconstitution of Na+/K+-ATPase into electrogenic, transport-active proteoliposomes provides a validated precedent [3].

Membrane Protein Crystallization

In membrane protein crystallization campaigns, particularly for helical bundle proteins such as GPCRs and transporters, DM's C10 chain offers a distinct advantage: it provides sufficient hydrophobic surface coverage to maintain protein stability without forming excessively large micelles that impede crystal contacts [2]. Crystallization-grade DM with specified anomeric purity (α-isomer max. 0.01%) is commercially available, and its dialyzability facilitates detergent exchange into shorter-chain detergents or lipidic cubic phase (LCP) environments during crystallization optimization .

Intestinal Permeation Enhancement Studies

In pharmaceutical development, alkyl maltosides are investigated as intestinal permeation enhancers for oral peptide and macromolecule delivery. DM (C10) occupies a specific position within the alkyl maltoside series: it provides sufficient membrane interaction to enhance permeability without the cytotoxicity or tight-junction disruption associated with longer-chain analogs like tetradecyl maltoside [4][5]. Quantitative CMC and aggregation data enable formulators to rationally select DM when a permeation enhancer with moderate potency and favorable dialyzability is required for in vitro and ex vivo mucosal transport studies [4].

Application
Selection Property
Validation Focus
Transporter protein purification
Ligand-binding activity retention
Inhibitor affinity assay benchmarking
Proteoliposome reconstitution via dialysis
CMC & dialyzability profile
Dialysis time-to-completion and vesicle size control
Membrane protein crystallization
Micelle size & detergent exchange capability
Crystal contact formation and LCP compatibility
Intestinal permeation research models
Membrane-interaction context
TEER and macromolecule permeability marker assays
Quote Request

Request a Quote for Decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.